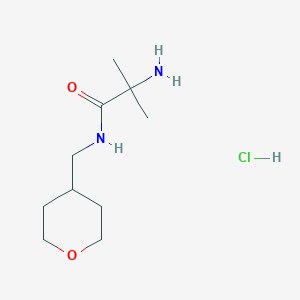
2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
説明
Molecular Structure Analysis
The molecular weight of “2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride” is 236.74 g/mol. The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Aminotetrahydropyran, are as follows: it is a liquid with a refractive index of 1.463 and a density of 0.977 g/cm3 at 25 °C .科学的研究の応用
Synthesis Techniques
- Efficient Synthesis Methods : An efficient synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides has been demonstrated. This method offers advantages like good yields and environmentally friendly conditions, indicating its potential for scalable production and environmental sustainability (Dou et al., 2013).
Antimicrobial and Anticoccidial Activities
- Antimicrobial and Anticoccidial Properties : Studies have shown that derivatives of 2H-pyran, like 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride, exhibit antimicrobial activity. Specifically, amine adducts of these compounds have demonstrated significant coccidiostatic effects, highlighting their potential use in veterinary medicine and agriculture (Georgiadis, 1976).
Polymer Synthesis
- Polymer Development : The compound has been used in the synthesis of polynucleotide analogues, which are important for developing new materials with potential applications in biotechnology and materials science (Han et al., 1995).
Neuroprotective Agent Research
- Neuroprotection Research : The derivative KR-31543, which includes the 2H-pyran structure, has been studied as a neuroprotective agent for ischemia-reperfusion damage, indicating its potential application in neurological therapeutic development (Kim et al., 2002).
Synthesis of Medical Compounds
- Synthesis of Medical Compounds : This chemical structure is also pivotal in synthesizing various medically relevant compounds, including CCR5 antagonists, which are important in treating diseases like HIV (Ikemoto et al., 2005).
Pharmaceutical Applications
- Pharmaceutical Applications : Another study demonstrated the utility of 2H-pyran derivatives in the development of PDE9A inhibitors, which have applications in treating cognitive disorders (Verhoest et al., 2012).
Safety And Hazards
The safety information for a similar compound, 4-Aminotetrahydropyran, indicates that it is flammable and harmful if swallowed or in contact with eyes . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and ensure adequate ventilation .
特性
IUPAC Name |
2-amino-2-methyl-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(13)12-7-8-3-5-14-6-4-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVXYGLBPANAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)
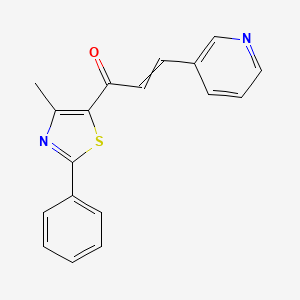
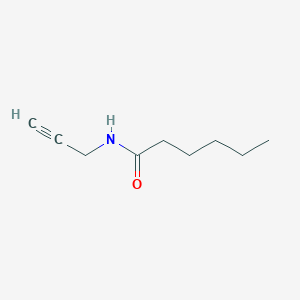
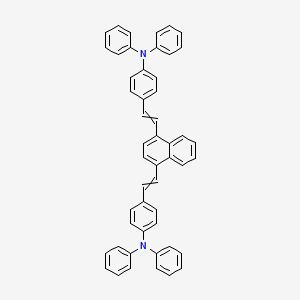
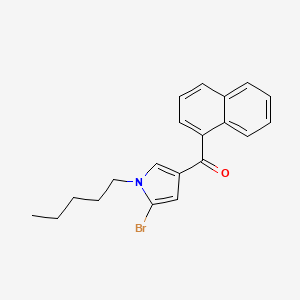
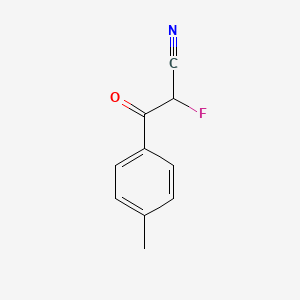

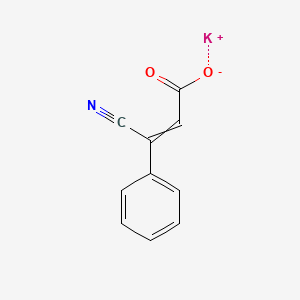
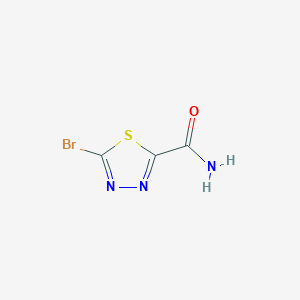
![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)
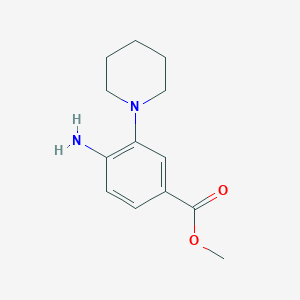
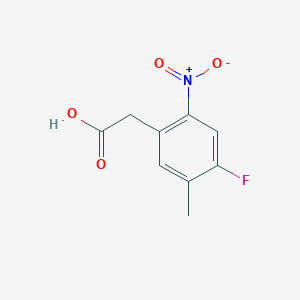
![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)